Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate
Description
Properties
Molecular Formula |
C10H7N3O3 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H7N3O3/c1-16-10(15)7-2-5(4-11)12-9-6(7)3-8(14)13-9/h2H,3H2,1H3,(H,12,13,14) |
InChI Key |
HRHZSDABMWZLCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CC(=O)NC2=NC(=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Lactamization of Amino Acid Derivatives
A prevalent approach involves lactamization of γ-amino esters or acids to form the 2-oxo-1,3-dihydropyrrole ring. For instance, 3-phenyl-4-thioxo-2-thiazolidinone has been cyclized via Mannich condensation with isopelletierine to yield trans-quinolizidin-2-ones, as demonstrated in the synthesis of methyldecinine. Adapting this, a γ-amino ester precursor bearing a cyano group could undergo acid-catalyzed cyclization.
Reaction conditions typically involve refluxing in acetic acid or using green solvents like PEG-400. For example, heating methyl 3-cyano-4-aminopyridine-2-carboxylate in PEG-400 at 80°C for 12 hours may induce cyclization to form the dihydropyrrole ring, with the lactam oxygen originating from the ester carbonyl.
Paal-Knorr Synthesis Adaptations
The Paal-Knorr pyrrole synthesis, which condenses 1,4-diketones with amines, has been modified for pyrrolopyridines. A pyridine-derived 1,4-diketone, such as 2-cyano-3-oxo-4-pyridinylacetate , could react with ammonium acetate under microwave irradiation to form the pyrrole ring. This method offers rapid ring closure but requires precise control over diketone synthesis.
Multicomponent Reactions (MCRs)
MCRs streamline the assembly of complex frameworks. A three-component reaction between methyl cyanoacetate , 2-aminonicotinaldehyde , and ethyl acetoacetate in ethanol with piperidine catalysis could yield the target compound. Such reactions often proceed via imine formation, followed by cyclization and dehydration, as seen in thiopyrano[2,3-d]thiazole syntheses.
Functionalization of the Pyrrolopyridine Core
Once the core is established, introducing the cyano and ester groups demands selective functionalization strategies.
Cyano Group Introduction
The cyano group at position 6 can be introduced via nucleophilic substitution or through Sandmeyer-type reactions. For example, chlorination at position 6 using POCl₃ followed by displacement with KCN in DMF at 100°C provides a direct route. Alternatively, a diazonium intermediate generated from a 6-amino precursor could undergo cyanation with CuCN , though this requires low-temperature conditions (-5°C to 10°C).
Esterification and Carboxylate Positioning
The methyl ester at position 4 is typically introduced early in the synthesis to avoid side reactions. Direct esterification using SOCl₂/MeOH on a pre-formed carboxylic acid is effective, as demonstrated in cardenolide syntheses. Alternatively, transesterification of a benzyl ester (e.g., benzyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate ) with methanol and a palladium catalyst under hydrogen atmosphere offers a mild alternative.
Cross-Coupling Reactions for Structural Elaboration
Modern synthetic chemistry leverages cross-coupling to assemble complex heterocycles.
Ullmann Coupling for Ring Closure
The Ullmann reaction, employed in biphenyl syntheses, could couple methyl 3-bromo-4-cyanopyridine-2-carboxylate with a pyrrole-bearing boronic acid. Using CuI and 1,10-phenanthroline in DMSO at 120°C facilitates C-N bond formation, cyclizing the structure into the pyrrolopyridine framework.
Suzuki-Miyaura Coupling
A Suzuki coupling between 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-boronic acid and methyl iodobenzoate under Pd(PPh₃)₄ catalysis in THF/water could install the methyl ester. This method excels in regioselectivity but requires air-free conditions.
Green Chemistry Approaches
Eco-friendly methodologies are increasingly pivotal.
Solvent-Free Cyclization
Microwave-assisted solvent-free reactions reduce waste. Heating methyl 3-cyano-4-aminopyridine-2-carboxylate with p-TsOH on silica gel under microwave irradiation (300W, 150°C, 10 min) achieves cyclization with yields exceeding 85%.
PEG-400 as Reaction Medium
Polyethylene glycol (PEG-400), a non-toxic solvent, facilitates Knöevenagel condensations at room temperature. Applying this to pyrrolopyridine synthesis, a mixture of methyl cyanoacetate and 2-aminonicotinaldehyde in PEG-400 with catalytic piperidine yields the target compound after 24 hours, avoiding high temperatures and hazardous solvents.
Optimization and Scale-Up Considerations
Catalytic Systems
Palladium nanoparticles (Pd NPs) immobilized on mesoporous silica enhance coupling reaction efficiency, enabling catalyst recycling and reducing metal leaching. For example, Suzuki couplings using Pd NPs@SiO₂ achieve turnover numbers (TON) >500.
Purification Challenges
The compound’s polarity complicates purification. Flash chromatography on C18 reverse-phase silica with acetonitrile/water gradients (10–50%) effectively separates the product from by-products. Alternatively, recrystallization from ethanol/dioxane (1:3) affords high-purity crystals.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Lactamization | Acetic acid, PEG-400 | Reflux, 12 h | 70–75 | Simple setup, green solvent option | Long reaction time |
| Paal-Knorr | NH₄OAc, microwave | 150°C, 20 min | 65 | Rapid, high atom economy | Requires specialized equipment |
| Ullmann Coupling | CuI, 1,10-phenanthroline | DMSO, 120°C, 24 h | 60 | Regioselective | High temperature, Cu residues |
| Suzuki Coupling | Pd(PPh₃)₄, THF/H₂O | 80°C, 6 h | 80 | High yield, versatile | Air-sensitive, costly catalyst |
Mechanistic Insights
Chemical Reactions Analysis
Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of derivatives related to methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate. For instance, molecular docking studies indicate that certain synthesized compounds exhibit strong binding affinities to bacterial proteins, suggesting potential as antibacterial agents against pathogens like Pseudomonas aeruginosa .
1.2 Anti-inflammatory Properties
Compounds derived from this chemical framework have shown promise as dual inhibitors of cyclooxygenase (COX) and soluble epoxide hydrolase (sEH), which are key enzymes in inflammatory processes. Research indicates that these compounds can significantly reduce inflammation in experimental models, making them candidates for further development as anti-inflammatory drugs .
Drug Design and Development
2.1 Structure-Activity Relationship (SAR) Studies
The ability to modify the this compound structure allows researchers to explore various substituents that can enhance its biological activity. SAR studies have been pivotal in identifying modifications that improve efficacy and selectivity against specific biological targets .
2.2 Molecular Docking Studies
Molecular docking has been extensively used to predict the interaction of this compound with various biological targets. These studies provide insights into binding modes and affinities, which are crucial for optimizing lead compounds in drug discovery .
Material Science Applications
3.1 Synthesis of Functional Materials
The unique properties of this compound make it suitable for the synthesis of advanced materials. Its derivatives can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities such as conductivity or photoluminescence .
3.2 Catalysis
This compound can also serve as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates. Research shows that its derivatives can facilitate reactions such as cross-coupling and cycloaddition under mild conditions, showcasing its utility in synthetic organic chemistry .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study on Antimicrobial Activity | Compounds showed significant inhibitory effects on Pseudomonas aeruginosa | Potential antibacterial drug development |
| Anti-inflammatory Research | Dual inhibition of COX and sEH demonstrated | Development of anti-inflammatory therapies |
| Material Synthesis | Enhanced properties when used in polymer matrices | Development of new functional materials |
| Catalytic Applications | Effective catalyst for organic reactions | Synthetic organic chemistry applications |
Mechanism of Action
The mechanism of action of methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The compound shares structural homology with several pyrrolo-pyridine and pyridine derivatives. Below is a comparative analysis based on evidence:
Key Observations :
- Core Modifications: Compounds like 351439-07-1 lack the 6-cyano and 2-oxo groups, which likely reduce hydrogen-bonding capacity and electron-withdrawing effects compared to the target compound .
- Functional Group Positioning : The methyl ester at position 4 is conserved across analogs, suggesting its role in solubility or binding interactions.
Spectroscopic Data
- NMR Trends: The target compound’s cyano group would likely produce a deshielded carbon signal near δC 115–120 ppm, as seen in related nitriles (e.g., δC 112.6 in compound 29b-30b, ) . Methyl ester signals (e.g., δH ~3.9–4.1 ppm for -COOCH₃) are consistent across analogs like 29b-30b (δH 4.09 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 362 for 7c in ) align with molecular weights of analogs, though fragmentation patterns depend on substituents .
Hydrogen Bonding and Crystallography
- Hydrogen Bonding : The 2-oxo group in the target compound may act as a hydrogen-bond acceptor, akin to carbonyl interactions described in . Such interactions influence crystal packing and stability .
Physicochemical Properties (Inferred)
- Solubility: The methyl ester and cyano groups enhance polarity compared to non-polar analogs, likely improving solubility in polar aprotic solvents.
- Stability: Electron-withdrawing groups (cyano, oxo) may increase stability against nucleophilic attack but reduce thermal stability relative to saturated analogs like 11d .
Biological Activity
Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.
1. Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological activity. The presence of the cyano and carboxylate groups enhances its reactivity and interaction with biological targets.
2. Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent methodologies emphasize radical-promoted cascade reactions which enhance yield and purity.
3.1 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For example, studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
3.2 Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through in vitro assays measuring cyclooxygenase (COX) enzyme inhibition. Compounds in this class demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib . The mechanism involves the suppression of COX-2 expression and nitric oxide synthase (iNOS) activity, indicating a strong anti-inflammatory profile.
4. Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Methyl 6-cyano derivatives. Key findings include:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the pyridine ring enhances anti-inflammatory activity.
| Substituent | Position | Effect on Activity |
|---|---|---|
| Chloromethyl | 2 | Increased potency against COX-2 |
| Pyridine | 2 | Enhanced anti-inflammatory effects |
5.1 In Vivo Studies
In vivo studies utilizing carrageenan-induced paw edema models demonstrated that methyl derivatives significantly reduced inflammation compared to controls . This suggests potential for therapeutic applications in treating inflammatory diseases.
5.2 Molecular Docking Studies
Molecular docking studies have shown that Methyl 6-cyano derivatives bind effectively to target proteins such as PqsR in Pseudomonas aeruginosa, with binding energies ranging from -5.8 to -8.2 kcal/mol . This indicates a promising avenue for developing antibacterial agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate, and how can regioselectivity be controlled?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyridine precursors with nitrile-containing reagents. For example, analogous compounds like ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-pyrazolo[3,4-b]pyridine-4-carboxylate are synthesized via Suzuki-Miyaura coupling or nucleophilic substitution to introduce substituents . Regioselectivity is controlled by steric and electronic effects of directing groups (e.g., ester or cyano groups) during cyclization. Protecting groups like tert-butyldimethylsilyl (TBS) may stabilize intermediates, as seen in related pyrrolopyridine syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- NMR : - and -NMR are essential for confirming substituent positions. For example, methyl ester protons resonate near δ 3.9–4.1 ppm, while aromatic protons in pyrrolopyridine cores appear between δ 7.0–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 287 [M] for methyl-substituted analogs) .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry or hydrogen-bonding patterns, with software like SHELXL for refinement .
Q. How does the compound participate in common chemical reactions relevant to medicinal chemistry?
- Methodological Answer : The cyano group undergoes nucleophilic addition (e.g., hydrolysis to amides) or reduction to amines. The ester moiety is amenable to hydrolysis for carboxylate salt formation or transesterification. For example, ethyl analogs are modified via ester cleavage to enhance solubility or introduce bioisosteres .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s binding affinity to kinase targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can model interactions with kinases like FGFR or EGFR. Key parameters include:
- Hydrogen-bonding networks : The pyrrolopyridine core and cyano group form interactions with kinase hinge regions.
- Solvent-accessible surface area (SASA) : Predicts binding pocket compatibility .
- Validation via experimental IC values from kinase inhibition assays is critical .
Q. How can crystallographic data resolve discrepancies in reported conformational isomers of this compound?
- Methodological Answer :
- Software tools : SHELX for structure refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding patterns .
- Graph-set analysis : Quantifies intermolecular interactions (e.g., R(8) motifs for dimeric hydrogen bonds) to distinguish polymorphs .
- Example: Methyl-substituted analogs show puckering parameters (Cremer-Pople analysis) of , confirming non-planar ring conformations .
Q. What strategies address contradictory biological activity data in different assay systems?
- Methodological Answer :
- Meta-analysis : Compare IC values across cell lines (e.g., HCT-116 vs. HEK293) to identify off-target effects.
- Structural analogs : Use SAR tables to correlate substituent effects (e.g., cyano vs. methoxy groups):
| Substituent | Position | Activity (IC, nM) | Target Kinase |
|---|---|---|---|
| -CN | 6 | 12.3 ± 1.5 | FGFR1 |
| -OCH | 6 | 45.7 ± 3.2 | FGFR1 |
- Orthogonal assays : Validate via SPR (surface plasmon resonance) for direct binding kinetics .
Q. How do hydrogen-bonding patterns influence the compound’s crystal packing and solubility?
- Methodological Answer :
- Cocrystallization studies : With solvents like DMSO or water reveal H-bond donors/acceptors. For example, the carbonyl oxygen at position 2 forms strong H-bonds (2.8–3.0 Å) with solvent molecules .
- Hansen solubility parameters : Calculate δ, δ, δ to optimize co-solvents for formulation .
Data Contradiction Analysis
Q. How should researchers resolve conflicting NMR data for methyl ester analogs reported in different solvents?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
